![molecular formula C21H24F3NO B4256495 {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4256495.png)
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Descripción general
Descripción
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol, also known as BZTPM, is a compound that belongs to the class of opioids. It has been studied for its potential use as a pain reliever and has shown promising results in preclinical studies.
Mecanismo De Acción
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol acts as a selective mu-opioid receptor agonist. It binds to the mu-opioid receptors in the brain and spinal cord, which leads to the activation of the opioid signaling pathway. This pathway is involved in the regulation of pain perception and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been shown to reduce pain in animal models without causing significant side effects such as respiratory depression and sedation. It has also been shown to reduce the withdrawal symptoms associated with opioid addiction. {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has a longer duration of action compared to other opioids, which may make it a useful tool for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is that it has a longer duration of action compared to other opioids, which means that it may be more effective in reducing pain over a longer period of time. However, one limitation of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is that it has not been studied extensively in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol. One direction is to further investigate its potential use as a pain reliever and its safety and efficacy in humans. Another direction is to investigate its potential use in treating opioid addiction. Additionally, researchers could explore the development of new compounds that are based on the structure of {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol and have improved properties for pain management.
Aplicaciones Científicas De Investigación
{4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been studied for its potential use as a pain reliever. In preclinical studies, it has shown promising results in reducing pain without causing significant side effects. {4-benzyl-1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has also been studied for its potential use in treating opioid addiction. It has been shown to reduce the withdrawal symptoms associated with opioid addiction in animal models.
Propiedades
IUPAC Name |
[4-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO/c22-21(23,24)19-8-6-18(7-9-19)15-25-12-10-20(16-26,11-13-25)14-17-4-2-1-3-5-17/h1-9,26H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWHGHUASWOFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.